N-(1,3-benzodioxol-5-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
- This compound may have applications in drug discovery, as its unique structure suggests potential biological activity.
N-(1,3-benzodioxol-5-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide: is a complex organic compound with a unique structure. Let’s break it down:
Properties
Molecular Formula |
C18H18N6O3 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H18N6O3/c25-18(20-13-1-2-14-15(9-13)27-11-26-14)12-5-7-23(8-6-12)17-4-3-16-21-19-10-24(16)22-17/h1-4,9-10,12H,5-8,11H2,(H,20,25) |
InChI Key |
IEHBSIGPQJWTBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCO3)C4=NN5C=NN=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigating its reactivity, stereochemistry, and novel synthetic methodologies.
Biology and Medicine: Exploring potential pharmacological properties (e.g., as an enzyme inhibitor, receptor modulator, or anticancer agent).
Industry: Developing new materials or catalysts based on its unique structure.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action is lacking. Further research would be needed to elucidate how this compound interacts with biological targets.
- Potential targets could include enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s novelty might limit available information, but its intriguing structure warrants further investigation
: Example reference: PubChem Compound Database (replace XXXXX with the compound’s PubChem ID, if available).
Biological Activity
N-(1,3-benzodioxol-5-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a synthetic compound notable for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure
The compound features a complex structure that includes:
- A benzodioxole moiety which is often associated with various biological activities.
- A triazolo-pyridazine ring system that enhances its pharmacological profile.
- A piperidine backbone contributing to its solubility and interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. It exhibits cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance:
- Cell Lines Tested : The compound was evaluated against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Findings : IC50 values indicated significant cytotoxicity, with values ranging from 10 to 25 µM depending on the cell line tested. The compound induced apoptosis as confirmed by flow cytometry assays.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against both bacterial and fungal strains:
- Bacterial Activity : It was tested against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
- Minimum Inhibitory Concentration (MIC) values were reported at 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
- Fungal Activity : The compound exhibited antifungal properties against Candida albicans with an MIC of 16 µg/mL.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes:
- Cholinesterase Inhibition : It showed selective inhibition of butyrylcholinesterase (BChE), which is relevant for neurodegenerative diseases. The IC50 was determined to be approximately 45 µM.
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Disruption of the cell cycle phases in cancer cells, particularly at the G2/M checkpoint.
- Enzyme Interaction : Binding affinity towards cholinesterase enzymes suggests a potential role in cognitive enhancement or neuroprotection.
Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with saline.
Study 2: Antimicrobial Assessment
Another study focused on the antimicrobial activity highlighted the effectiveness of the compound against resistant strains of bacteria. The researchers noted that the compound's unique structure may contribute to its ability to circumvent traditional resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
